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molecular formula C11H10OS B8482101 1-(Benzo[b]thiophen-5-yl)propan-1-one

1-(Benzo[b]thiophen-5-yl)propan-1-one

Cat. No. B8482101
M. Wt: 190.26 g/mol
InChI Key: FUKKCNCTSXYISG-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

In a similar manner to Example 9 Method A, 1-(benzo[b]thiophen-5-yl)propan-1-one was prepared starting from methyl thioglycolate (13.2 g) and 5-bromo-2-fluorobenzaldehyde (25.35 g) which were reacted together and the product hydrolysed to give 5-bromobenzo[b]thiophene-2-carboxylic acid (30.4 g), which was decarboxylated using copper and quinoline at 190° C. for 1.5 hours to give 5-bromobenzo[b]thiophene. This compound was reacted with magnesium and then with N-methoxy-N-methylpropionamide to give 1-(benzo[b]thiophen-5-yl)propan-1-one (1.3 g) as a cream solid which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
25.35 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S1C=CC2C=C(C(=O)CC)C=CC1=2.[C:14]([O:18]C)(=[O:17])[CH2:15][SH:16].[Br:20][C:21]1[CH:22]=[CH:23][C:24](F)=[C:25]([CH:28]=1)[CH:26]=O>>[Br:20][C:21]1[CH:22]=[CH:23][C:24]2[S:16][C:15]([C:14]([OH:18])=[O:17])=[CH:26][C:25]=2[CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=C(C=C2)C(CC)=O
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
C(CS)(=O)OC
Step Three
Name
Quantity
25.35 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted together

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(SC(=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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